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molecular formula C14H12O4 B8683275 Benzoic acid, 2-hydroxy-4-methoxy-, phenyl ester CAS No. 33454-09-0

Benzoic acid, 2-hydroxy-4-methoxy-, phenyl ester

Cat. No. B8683275
M. Wt: 244.24 g/mol
InChI Key: BUWCUEWPPXQCIA-UHFFFAOYSA-N
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Patent
US04698064

Procedure details

2,4-Dihydroxybenzoic acid was converted to 2-hydroxy-4-methoxybenzoic acid by treatment with dimethyl sulfate according to the procedure of M. Gomberg and L. C. Johnson (J. Amer. Chem. Soc., 1917, 39, 1687). Treatment of 2-hydroxy-4-methoxybenzoic acid with phenol and phosphorus oxychloride according to the general method of N. G. Gaylord and P. M. Kamath (Organic Syntheses, Coll. Vol. IV, p. 178, 1963) gave phenyl 2-hydroxy-4-methoxybenzoate in 66% yield. Reaction of this phenyl ester with two molar equivalents of benzamidine in boiling ethanol for 20 hours gave a precipitate of 2,4-diphenyl-6-(2'-hydroxy-4'-methoxyphenyl)-s-triazine, which recrystallised from formdimethylamide as pale yellow needles, m.p. 211°-212° C., in 44% yield. Elemental analysis: C, 74.0%; H, 4.4%; N, 11.6%. C22H17N3O2 requires C, 74.4%; H, 4.8%; N, 11.8%. This compound was then sulfonated by treatment with 1.1 molar equivalents of chlorosulfonic acid in boiling chlorobenzene for one hour. The resultant precipitate was collected, rinsed with light petroleum, and treated with sodium hydroxide solution to give the sodium salt of 2,4-diphenyl-6-(2'-hydroxy-4'-methoxy-5'-sulfophenyl)-s-triazine. It was obtained in 87% yield after recrystallisation from 30% aqueous ethanol. Elemental analysis: C, 55.6%; H, 3.6%; N, 9.0%; S, 6.4%. C22H16N3O5SNa.1H2O requires C, 55.6%; H, 3.6%; N, 8.8%; S, 6.7%.
Quantity
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Type
reactant
Reaction Step One
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Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=[C:9](O)[CH:8]=[CH:7][C:3]=1C(O)=O.[OH:12][C:13]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16].S(OC)(OC)(=O)=O.C1(O)C=CC=CC=1.P(Cl)(Cl)(Cl)=O>>[OH:12][C:13]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:14]=1[C:15]([O:17][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C(C(=O)OC2=CC=CC=C2)C=CC(=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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